2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

Microbial viability Flow cytometry Epifluorescence microscopy

Chromogenic tetrazolium salts (MTT, INT) cannot achieve single-cell resolution or fluorescence multiplexing in viability assays. CTC uniquely yields a fluorescent formazan, enabling flow-cytometric quantification with FISH/DAPI co-staining. • Fluorescent formazan (Ex ~450/Em ~630 nm): epifluorescence microscopy & flow cytometry • Validated CPR substrate: Km=50 μM, kcat=2,520 min⁻¹; dual-mode detection (absorbance/fluorescence) • Excludes sub-lethally damaged cells; avoids INT false positives in antimicrobial validation • Lower acute toxicity than XTT in oligotrophic samples: >57% cells accumulate formazan

Molecular Formula C16H16N5+
Molecular Weight 278.33 g/mol
Cat. No. B12094156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile
Molecular FormulaC16H16N5+
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N
InChIInChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1
InChIKeyLDICDPFUGWPYED-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile (CTC): Procurement-Grade Redox-Fluorescent Tetrazolium Salt for Metabolic Viability Assays


The compound listed as 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile (CAS 102568-47-8) is commercially supplied as 5-cyano-2,3-ditolyl tetrazolium chloride, commonly abbreviated CTC [1]. It belongs to the tetrazolium salt class: quaternary ammonium heterocycles that undergo intracellular reduction to yield fluorescent formazan precipitates in metabolically active cells. The oxidized salt is a pale yellow, water-soluble solid (MW 311.8 g/mol, melting point ~230 °C) . Upon two-electron reduction by dehydrogenase enzymes or the electron transport chain, CTC produces an insoluble red-fluorescent formazan (excitation maximum ~450 nm, emission maximum ~630 nm) that is readily quantified by epifluorescence microscopy, flow cytometry, or spectrofluorometry . Critically, vendor databases frequently conflate the ortho-tolyl (2-methylphenyl) and para-tolyl (4-methylphenyl) isomers under this CAS number; the structurally verified commercial product and the subject of all primary literature cited herein is the para isomer, 5-cyano-2,3-bis(4-methylphenyl)-2H-tetrazolium chloride [1].

Why 2,3-Bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile Cannot Be Swapped with INT, MTT, or XTT in Metabolic Activity Workflows


Tetrazolium salts are not interchangeable probes. CTC, INT (p-iodonitrotetrazolium violet), MTT (thiazolyl blue), and XTT differ fundamentally in three procurement-relevant dimensions: (i) detection modality — CTC is the only member of this group that yields a fluorescent formazan, enabling single-cell resolution by flow cytometry and epifluorescence microscopy versus the bulk absorbance readout of INT and MTT [1]; (ii) reduction site — CTC requires a plasma-membrane-permeable electron carrier and is reduced at the cell surface, whereas MTT freely crosses intact plasma membranes and samples intracellular reductase pools [2]; and (iii) redox potential — CTC possesses a midpoint reduction potential of −200 mV, placing its thermodynamic acceptance window distinctly relative to INT and directly affecting which dehydrogenase systems are interrogated [3]. Substituting CTC with a chromogenic analog eliminates fluorescence-based multiplexing, alters the sub-population of cells scored as viable, and changes the quantitative relationship between signal output and respiratory chain activity [4].

Quantitative Differentiation Evidence for 2,3-Bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile (CTC) Against Closest Tetrazolium Comparators


Fluorescence-Based Single-Cell Detection Versus Chromogenic INT: Enabling Flow Cytometry and Microscopy Quantification

CTC is distinguished from the most structurally and functionally related comparator, INT (p-iodonitrotetrazolium violet), by producing a fluorescent rather than chromogenic formazan. In a direct head-to-head study with heat-stressed Listeria monocytogenes, CTC-generated formazan was detected by CCD imaging and automated image analysis, whereas INT required absorbance-based quantification incompatible with single-cell resolution [1]. The fluorescent CTC-formazan exhibits excitation at ~450 nm and emission at ~630 nm, permitting multiplexing with GFP, DAPI, or SYTO dyes in a single sample . INT formazan, by contrast, is a non-fluorescent violet precipitate measurable only by bulk extraction and spectrophotometry, precluding co-staining workflows [1]. This detection-mode divergence is not incremental but categorical: it determines whether viable-cell enumeration can be performed by flow cytometry (CTC-compatible) versus being restricted to plate-reader or filter-based accumulation assays (INT-limited) [2].

Microbial viability Flow cytometry Epifluorescence microscopy Redox indicator

Midpoint Redox Potential of −200 mV Defines the Thermodynamic Interrogation Window Relative to INT

The midpoint reduction potential of CTC was determined to be −200 mV by redox titration in Escherichia coli K-12 whole-cell and inverted membrane vesicle systems, with quantitative CTC reduction more closely correlated with respiration (O₂ consumption) in whole cells than INT reduction [1]. In the E. coli respiratory chain, both CTC and INT were reduced prior to ubiquinone by primary aerobic succinate and NAD(P)H dehydrogenases; however, INT was additionally reduced at ubiquinone and possibly cytochromes b₅₅₅/₅₅₆, meaning INT samples a broader and less respiration-specific segment of the electron transport chain [1]. Under anaerobic conditions, both salts were reduced during glucose fermentation, but the midpoint potential of CTC (−200 mV) establishes a defined thermodynamic threshold: formazan production occurs predominantly at redox potentials at or below this value, with a weakly fluorescent, poorly localized intracellular formazan appearing above approximately −200 mV [2]. This potential-dependent behavior has been independently corroborated in mesophilic anaerobic digester systems, where the midpoint was measured at approximately −175 mV under different matrix conditions [2].

Electron transport chain Redox titration Respiratory activity Dehydrogenase assay

Defined Michaelis-Menten Kinetics for NADPH-Cytochrome P450 Reductase: Km = 50 μM, kcat = 2,520 min⁻¹

CTC serves as an electron acceptor substrate for mammalian NADPH-cytochrome P450 reductase (CPR), enabling continuous spectrophotometric and spectrofluorometric assays. The reduction kinetics follow classical Michaelis-Menten behavior with Km = 50 μM and kcat = 2,520 min⁻¹ [1]. This kinetic characterization is product-specific: the closely related tetrazolium salt MTT is also reduced by CPR and by the bacterial P450 BM3 reductase domain (BMR), but the two substrates report on different reductase populations and exhibit distinct kinetic parameters [2]. A patent (WO2009107966A2) explicitly claims the use of CTC as the preferred substrate in CPR activity measurement kits, citing its dual-mode detection capability (absorbance at 450 nm for the formazan product, or fluorescence at 630 nm) as an advantage over MTT, whose formazan requires solubilization and is measured only by absorbance [3]. The MTT-based CPR assay (Yim et al., 2005) serves as the direct comparator, but MTT formazan is water-insoluble and necessitates a detergent solubilization step that precludes true continuous monitoring.

NADPH-cytochrome P450 reductase Enzyme kinetics Drug metabolism Continuous assay

CTC as a Sensitive Indicator of Uninjured Cells: Differential Viability Scoring Versus INT in Listeria monocytogenes

In a direct comparative study using heat-stressed (sub-lethally injured) Listeria monocytogenes, CTC and INT produced divergent viability estimates relative to the gold-standard classical plating method. CTC gave an underestimation of viability versus plating, whereas INT gave an overestimation [1]. Critically, the difference between the total plate count and the CTC-positive count was quantitatively equivalent to the injured cell population, meaning CTC selectively reports on uninjured, fully metabolically competent cells while excluding sub-lethally damaged cells that retain residual reductase activity [1]. INT, by contrast, scored these injured cells as viable, producing a false-positive overestimation [1]. This differential behavior arises from the distinct reduction sites and mechanisms: CTC reduction requires an intact plasma membrane electron transport system, which is compromised in injured cells, whereas INT can accept electrons from multiple downstream sites including ubiquinone and cytochromes that may remain functional after membrane damage [2].

Cell viability Sub-lethal injury Food microbiology Heat stress

Reduced Toxicity Profile Relative to XTT in Environmental Bacterial Isolates: >57% of CTC-Killed Cells Still Contained Formazan

A comparative toxicity assessment of three tetrazolium salts — INT, XTT, and CTC — on indigenous groundwater bacterial isolates revealed marked differences in bacteriotoxicity at standard assay concentrations. Incubation with XTT at 3 mM caused the density of four out of five groundwater strains to decline by more than four orders of magnitude (>99.99% killing), demonstrating extreme toxicity that would severely distort viability estimates [1]. In contrast, a reasonable percentage (>57%) of cells killed by CTC and INT still contained visible intracellular formazan crystals after 4 hours of incubation, indicating that cells reduced enough CTC or INT to be scored as viable prior to dying [1]. Furthermore, one strain (Pseudomonas fluorescens) that remained fully viable and culturable in the presence of both INT and CTC failed to incorporate formazan crystals into more than a few percent of cells even after 24 hours, revealing a strain-specific false-negative risk [1]. These data establish that while no tetrazolium salt is universally non-toxic, CTC exhibits substantially lower acute lethality than XTT in groundwater microbial communities.

Groundwater microbiology Toxicity testing Tetrazolium salt Viability assay

High-Confidence Application Scenarios for 2,3-Bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile (CTC) Based on Quantitative Differentiation Evidence


Single-Cell Respiratory Activity Mapping in Environmental Microbiology via Flow Cytometry or Epifluorescence Microscopy

CTC is the tetrazolium salt of choice when the experimental endpoint requires enumeration of actively respiring individual bacterial cells within a heterogeneous community. Its fluorescent formazan (Ex ~450 nm / Em ~630 nm) enables flow-cytometric quantification [1] and co-staining with phylogenetic FISH probes or DAPI for simultaneous identity–activity analysis [2]. INT and MTT cannot serve this function because their chromogenic formazans lack fluorescence and are incompatible with single-cell optical detection modalities.

NADPH-Cytochrome P450 Reductase Continuous Activity Assays for Drug Metabolism Screening

CTC is validated as a CPR substrate with defined Michaelis-Menten kinetics (Km = 50 μM, kcat = 2,520 min⁻¹) and is explicitly claimed in patent WO2009107966A2 for CPR activity measurement kits [1]. Its dual-mode detection (absorbance at 450 nm or fluorescence at 630 nm) supports both high-throughput plate-reader screening and sensitive fluorometric assays without the detergent solubilization step required for MTT formazan [2]. This eliminates a source of inter-assay variability and enables true continuous monitoring of CPR activity.

Disinfection Efficacy and Food Safety Testing Requiring Differentiation of Uninjured Versus Sub-Lethally Injured Cells

In heat-stressed Listeria monocytogenes models, CTC selectively reports on uninjured, metabolically intact cells while excluding sub-lethally damaged cells, with the CTC-negative fraction quantitatively matching the injured-cell population [1]. This property is essential for validating antimicrobial interventions where INT-based assays would generate false-positive viable counts by scoring injured cells as metabolically active [1].

Groundwater and Oligotrophic Environmental Viability Assessment Where XTT Toxicity Is Prohibitive

In low-nutrient environmental matrices, XTT at standard assay concentrations (3 mM) causes >4-log viability loss in most native bacterial isolates, rendering viability estimates meaningless [1]. CTC exhibits substantially lower acute lethality, with >57% of cells accumulating detectable formazan prior to death, making it the safer choice for viability assessment in oligotrophic or stress-sensitive microbial communities [1].

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